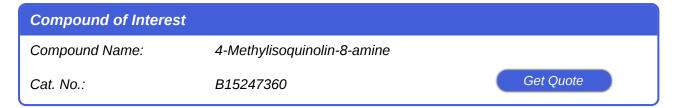


In Vitro Anticancer Efficacy of Isoquinoline and Quinoline Derivatives: A Comparative Analysis

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For Researchers, Scientists, and Drug Development Professionals

While direct in vitro studies on the anticancer properties of **4-Methylisoquinolin-8-amine** are not publicly available, research into structurally related isoquinoline and quinoline derivatives has revealed promising cytotoxic activity against various cancer cell lines. This guide provides a comparative overview of the in vitro performance of several of these compounds, offering valuable insights for researchers interested in this chemical class for anticancer drug development. The data presented is based on published experimental findings.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected isoquinoline and quinoline derivatives against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.



Compound/Derivati ve	Cancer Cell Line	IC50 (μM)	Reference
8- Phenylaminopyrimido[4,5- c]isoquinolinequinone s	AGS (Gastric Adenocarcinoma)	Varies	[1]
SK-MES-1 (Lung Cancer)	Varies	[1]	
4-Methyl Quinazoline Derivatives (e.g., 23 and 36)	HCT116 (Colon Carcinoma)	Nanomolar range	[2]
Quinoline-8- Sulfonamide (Compound 9a)	C32 (Amelanotic Melanoma)	0.520	[3]
COLO829 (Metastatic Melanoma)	0.376	[3]	
MDA-MB-231 (Breast Adenocarcinoma)	0.609	[3]	_
U87-MG (Glioblastoma)	0.756	[3]	_
A549 (Lung Carcinoma)	0.496	[3]	_
8-Aminoquinoline Glycoconjugates (e.g., 17 and 18)	HCT 116 (Colon Carcinoma)	Varies	[4]
MCF-7 (Breast Adenocarcinoma)	Varies	[4]	
N'-(7-chloro-quinolin- 4-yl)-N,N-dimethyl- ethane-1,2-diamine	MDA-MB-468 (Breast Cancer)	More potent than chloroquine	[5]



Butyl-(7-fluoro-	MCF-7 (Breast	More potent than	[5]
quinolin-4-yl)-amine	Cancer)	chloroquine	

Experimental Protocols

The methodologies outlined below are based on standard in vitro assays reported in the referenced studies for evaluating the anticancer activity of novel compounds.

Cell Culture and Maintenance

Human cancer cell lines, such as MCF-7, MDA-MB-468, HCT 116, AGS, and SK-MES-1, are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

1. MTT Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

- Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
- The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
- After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).
- The plates are incubated for another 4 hours to allow for the formation of formazan crystals.
- The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).



- The absorbance is measured at 570 nm using a microplate reader.
- The IC50 value is calculated from the dose-response curve.

2. WST-1 Assay:

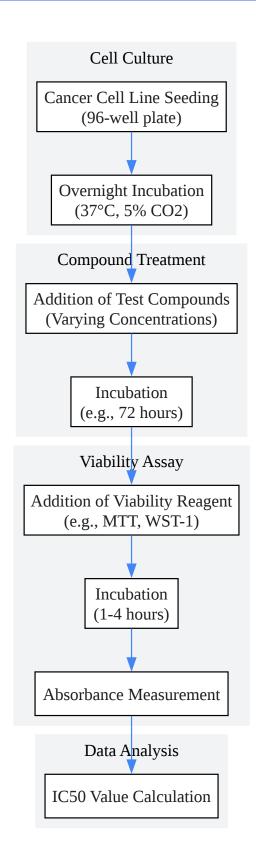
The WST-1 (Water Soluble Tetrazolium Salt) assay is another colorimetric assay used to measure cell proliferation and viability.

Procedure:

- Cells are seeded and treated with the test compounds in a 96-well plate as described for the MTT assay.
- Following the treatment period, a WST-1 reagent is added to each well.
- The plate is incubated for 1-4 hours.
- The absorbance is measured at 450 nm.
- The IC50 value is determined by plotting cell viability against compound concentration.

Experimental Workflow for In Vitro Cytotoxicity Testing





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Workflow for determining the in vitro cytotoxicity of test compounds against cancer cell lines.

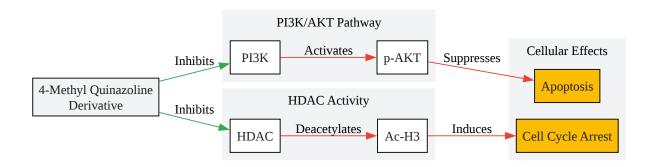


Signaling Pathways

Some quinoline and quinazoline derivatives have been shown to exert their anticancer effects by targeting specific signaling pathways crucial for cancer cell survival and proliferation.

PI3K/AKT and HDAC Inhibition

Certain 4-methyl quinazoline derivatives have been identified as dual inhibitors of Phosphoinositide 3-Kinase (PI3K) and Histone Deacetylases (HDAC).[2] This dual inhibition can lead to cell cycle arrest and apoptosis in cancer cells.



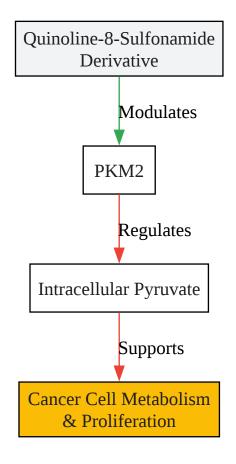
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Dual inhibition of PI3K and HDAC pathways by 4-methyl quinazoline derivatives.

PKM2 Modulation

Quinoline-8-sulfonamide derivatives have been investigated as modulators of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism.[3] Inhibition of PKM2 can disrupt the metabolic processes that fuel rapid cancer cell growth.





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Modulation of PKM2 by quinoline-8-sulfonamide derivatives in cancer cells.

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